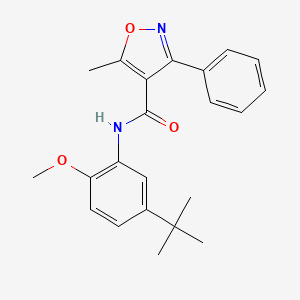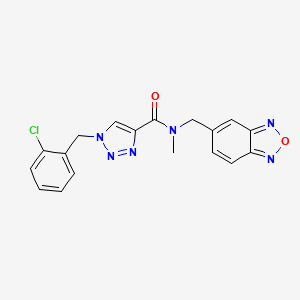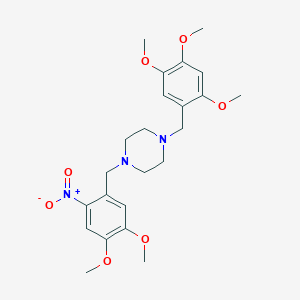
N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as BMK120, is a small molecule drug that has shown potential in the treatment of various types of cancers. It belongs to the class of isoxazole carboxamides and acts as a selective inhibitor of the PI3K/AKT/mTOR signaling pathway.
Mechanism of Action
N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide acts as a selective inhibitor of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer cells. This pathway plays a crucial role in cell growth, proliferation, and survival. By inhibiting this pathway, N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been shown to inhibit angiogenesis and metastasis, which are critical processes involved in cancer progression.
Biochemical and Physiological Effects
N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells through the inhibition of the PI3K/AKT/mTOR pathway. It has also been shown to inhibit angiogenesis and metastasis in preclinical studies. However, the exact biochemical and physiological effects of N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide on normal cells and tissues are not fully understood and require further investigation.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is its high selectivity for the PI3K/AKT/mTOR pathway, which reduces the risk of off-target effects. N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been shown to have good oral bioavailability and pharmacokinetic properties, making it a suitable candidate for clinical trials. However, one of the limitations of N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
Future Directions
There are several future directions for the research and development of N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide. One of the areas of focus is the identification of biomarkers that can predict the response of cancer cells to N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide treatment. Another area of research is the development of combination therapies that can enhance the efficacy of N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in the treatment of cancer. Additionally, the potential use of N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in the treatment of other diseases such as Alzheimer's and Parkinson's requires further investigation. Finally, the development of new analogs of N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide with improved pharmacokinetic and pharmacodynamic properties is also an area of interest for future research.
Conclusion
N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a small molecule drug that has shown potential in the treatment of various types of cancers. It acts as a selective inhibitor of the PI3K/AKT/mTOR signaling pathway and has been extensively studied in preclinical trials. N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been studied for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. However, further research is needed to fully understand the biochemical and physiological effects of N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide and to evaluate its safety and efficacy in clinical trials.
Synthesis Methods
N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide can be synthesized using a multistep process that involves the reaction of 5-tert-butyl-2-methoxyphenylamine with 4-bromo-3-methylphenyl isoxazole-5-carboxylate, followed by the addition of phenylacetic acid and subsequent deprotection of the tert-butyl group. The final product is obtained after purification and characterization using various spectroscopic techniques.
Scientific Research Applications
N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied for its anticancer properties and has shown promising results in preclinical trials. It has been found to be effective against various types of cancer cells, including breast, lung, and prostate cancers. N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been shown to enhance the efficacy of other anticancer drugs when used in combination therapy. In addition, N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been studied for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-14-19(20(24-27-14)15-9-7-6-8-10-15)21(25)23-17-13-16(22(2,3)4)11-12-18(17)26-5/h6-13H,1-5H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWDEFQLOFQRBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5121813.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide](/img/structure/B5121817.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5121828.png)
![2-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]benzamide](/img/structure/B5121848.png)
![3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide](/img/structure/B5121852.png)
![2-(2-{2-[2,4-bis(1,1-dimethylpropyl)phenoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5121859.png)
![[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B5121866.png)
![4-isopropoxy-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5121871.png)
![3-chloro-4-ethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5121881.png)

![N-allyl-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B5121902.png)

